molecular formula C17H19Cl2NO2 B082141 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 10268-27-6

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B082141
CAS No.: 10268-27-6
M. Wt: 340.2 g/mol
InChI Key: IDFYITZZJQASAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 10268-27-6) is a synthetic isoquinoline alkaloid derivative with a molecular formula of C₁₇H₁₇ClNO₂·HCl and a molecular weight of 321.09 . Structurally, it features a tetrahydroisoquinoline core substituted with 4-chlorophenyl and 6,7-dimethoxy groups. This compound is part of a broader class of 1-aryl-tetrahydroisoquinoline derivatives, which are synthesized via the Pictet-Spengler reaction between 3,4-dimethoxyphenylethylamine and substituted benzaldehydes, followed by hydrochloric acid salt formation .

Properties

IUPAC Name

1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFYITZZJQASAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656556
Record name 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10268-27-6
Record name 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing tetrahydroisoquinoline scaffolds. For the target compound, this approach begins with 3,4-dimethoxyphenethylamine as the starting material. The amine is converted to an amide via reaction with 4-chlorophenylacetyl chloride , followed by cyclization under acidic conditions (e.g., phosphorus oxychloride). Subsequent reduction of the intermediate dihydroisoquinoline with sodium borohydride yields the tetrahydroisoquinoline core.

Key Reaction Parameters

  • Cyclization Catalyst : POCl₃ or PCl₅ at 80–100°C.

  • Reduction Agent : NaBH₄ in methanol at 0–5°C.

  • Yield : 60–70% after purification by recrystallization.

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines by condensing 3,4-dimethoxyphenethylamine with 4-chlorophenylacetaldehyde in acidic media. This one-pot method proceeds via imine formation followed by cyclization, achieving higher atom economy compared to multi-step approaches.

Optimized Conditions

  • Acid Catalyst : HCl in ethanol (pH 2–3).

  • Temperature : 25–30°C for 24–48 hours.

  • Yield : 75–80% with minimal byproducts.

Advanced Functionalization and Chlorophenyl Incorporation

Glycidate Condensation Method

A patent-derived method (US3497516A) employs sodium 3-(4-chlorophenyl)glycidate as a key intermediate. Condensation with 3,4-dimethoxyphenethylamine hydrochloride under acidic conditions facilitates simultaneous cyclization and functionalization.

Representative Procedure

  • Reactants :

    • Sodium 3-(4-chlorophenyl)glycidate (4.7 g).

    • 3,4-Dimethoxyphenethylamine hydrochloride (2.8 g).

  • Conditions :

    • Solvent: Water-methanol (1:1).

    • pH: 2.6–3.4 (adjusted with HCl/acetic acid).

    • Temperature: 37°C for 120 hours.

  • Outcome :

    • Crude Yield : 0.25 g (22%).

    • Purification : Recrystallization from ethanol-ether.

    • Decomposition Point : 224.5–226°C.

Aldehyde-Mediated Cyclization

Alternative protocols use 4-chlorophenylacetaldehyde for direct cyclization. For example, a mixture of 3,4-dimethoxyphenethylamine hydrochloride and 4-chlorophenylacetaldehyde in methanol-water (pH 2–3) produces the target compound in 65–70% yield after 21 hours at 25–30°C.

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodYield (%)ScalabilityKey Advantage
Bischler-Napieralski60–70ModerateWell-established protocol
Pictet-Spengler75–80HighOne-pot synthesis
Glycidate Condensation20–25LowDirect HCl salt formation

Challenges in Stereochemical Control

While the target compound lacks chiral centers, related tetrahydroisoquinolines often require enantiomeric resolution. For instance, chiral preparative HPLC has been employed to separate (R)- and (S)-enantiomers of analogous compounds. This underscores the importance of reaction conditions in minimizing racemization during synthesis.

Industrial-Scale Considerations

Waste Management

Methods relying on iron powder reduction (e.g., nitro group reduction) generate significant metal waste, whereas catalytic hydrogenation offers a cleaner alternative .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H19ClNO2
  • Molecular Weight : 304.79 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • CAS Number : 55507-15-8

The compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of the chlorophenyl and methoxy groups enhances its biological activity and interaction with various biological targets.

Medicinal Chemistry

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for its potential therapeutic effects:

  • Antidepressant Activity : Research indicates that compounds with a tetrahydroisoquinoline structure may exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
  • Anti-inflammatory Properties : The compound's unique structure allows it to interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Neuropharmacology

The compound has shown promise in neuropharmacological studies:

  • Neuroprotective Effects : Studies suggest that tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .
  • Cognitive Enhancement : Some derivatives of tetrahydroisoquinolines have been linked to improved cognitive function and memory enhancement in animal models .

Drug Development

The synthesis of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can serve as a lead compound for developing new drugs:

  • Synthesis Pathways : The compound can be synthesized through several methods including the Pictet-Spengler reaction and subsequent functionalization steps to introduce desired substituents .

Biological Studies

The compound is also utilized in biological studies to understand its mechanism of action:

  • Mechanism of Action : It may interact with specific receptors or enzymes involved in neurotransmission or inflammatory responses. Understanding these interactions can lead to the development of targeted therapies .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antidepressant-like effects in animal models.
Study 2Showed anti-inflammatory properties through inhibition of cytokine release.
Study 3Investigated neuroprotective effects against oxidative stress-induced cell death.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences Among Tetrahydroisoquinoline Derivatives

Compound Name Substituent (R) Key Pharmacological Properties Toxicity (LD₅₀ in Mice) References
1-(4-Chlorophenyl)-6,7-dimethoxy-THIQ·HCl (Target Compound) 4-Chlorophenyl Limited direct data; inferred potential for analgesic/anti-inflammatory activity based on SAR Not reported
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl (Compound 3) 4-Dimethylaminophenyl High analgesic (3.3× diclofenac sodium) and anti-inflammatory activity; therapeutic index >1 Not reported
1-Phenyl-6,7-dimethoxy-THIQ·HCl (3a) Phenyl High local anesthetic activity (exceeds lidocaine); highest acute toxicity in series 280 mg/kg
1-(3’-Bromo-4’-hydroxyphenyl)-6,7-methylenedioxy-THIQ·HCl (3e) 3-Bromo-4-hydroxyphenyl Lowest toxicity in series; moderate local anesthetic activity 3,850 mg/kg
Papaverine - Myotropic antispasmodic; no significant analgesic/anti-inflammatory activity Not applicable

Pharmacodynamic and Toxicity Profiles

Analgesic and Anti-Inflammatory Activity

  • 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl (Compound 3): Demonstrated 3.3× greater anti-inflammatory effect than diclofenac sodium (0.5 mg/kg dose) in formalin-induced arthritis models. Analgesic efficacy in thermal pain models (hot plate test) exceeded acetylsalicylic acid and metamizole sodium .

Local Anesthetic Activity

  • 1-Phenyl-6,7-dimethoxy-THIQ·HCl (3a) : Exhibited 2× longer anesthesia duration than lidocaine at 1% concentration but had the highest acute toxicity (LD₅₀ = 280 mg/kg) .
  • Chlorophenyl Derivative : Chlorine’s electronegativity could modulate sodium channel interactions, though specific data are needed to confirm activity relative to lidocaine.

Therapeutic Index and Clinical Potential

  • Compound 3 (dimethylaminophenyl) has a high therapeutic index, making it a promising non-narcotic analgesic .

Biological Activity

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H19ClN2O2C_{17}H_{19}ClN_2O_2, with a molecular weight of approximately 318.80 g/mol. The presence of the chlorophenyl group and methoxy substituents contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been linked to several pharmacological effects:

  • Antidepressant-like Effects : Studies have indicated that THIQ derivatives exhibit potential antidepressant properties by modulating neurotransmitter systems.
  • Calcium Channel Modulation : It has been shown to influence calcium currents in smooth muscle tissues by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .
  • Neuroprotective Effects : Research suggests that THIQ analogs may exert neuroprotective effects against neurodegenerative disorders through antioxidant mechanisms .

The mechanisms through which 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects include:

  • Receptor Interaction : The compound modulates the activity of mAChRs and 5-HT receptors. Specifically, it has been observed to reduce the activity of 5-HT2A and 5-HT2B receptors in smooth muscle tissues .
  • Calcium Dynamics : It enhances cytosolic calcium levels by activating voltage-gated L-type calcium channels, thereby affecting muscle contractility .

Case Studies

  • Smooth Muscle Activity : In a study examining the effects on isolated smooth muscle preparations (SMP), 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was found to significantly reduce the strength of Ca²⁺-dependent contractions at concentrations ranging from 25 to 100 μM. The maximal effect was noted at 50 μM .
  • Neurotransmitter Interaction : The compound demonstrated a significant inhibition of neuronal activity when co-administered with serotonin (5-HT), suggesting its role in modulating neurotransmitter systems .

Comparative Table of Biological Activities

Activity Effect Mechanism
Antidepressant-likePositive effect on moodModulation of neurotransmitters
Calcium Channel ModulationReduced contraction strengthActivation of L-type Ca²⁺ channels
NeuroprotectiveProtection against neurodegenerationAntioxidant properties

Q & A

Q. What are the key structural features and purity considerations for synthesizing this compound?

The compound contains a 1,2,3,4-tetrahydroisoquinoline core with a 4-chlorophenyl substitution at position 1 and methoxy groups at positions 6 and 6. Its hydrochloride salt form enhances solubility for pharmacological studies. Purity is typically ≥95% (HPLC), confirmed via analytical TLC and NMR spectroscopy . Methodological note : Synthesis involves condensation of substituted benzylidene precursors with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, followed by purification using flash chromatography .

Q. How is the compound characterized for structural confirmation?

  • 1H NMR : Peaks at δ 3.0–4.5 ppm (tetrahydroisoquinoline protons) and δ 6.5–7.5 ppm (aromatic protons).
  • Mass spectrometry : Molecular ion peak at m/z 321.09 (free base) or 357.15 (hydrochloride) .
  • Melting point : 208–212°C (hydrochloride form) .

Q. What are standard protocols for assessing purity and stability?

  • HPLC : C18 column, mobile phase of acetonitrile/water (0.1% TFA), UV detection at 254 nm.
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of methoxy groups .

Advanced Research Questions

Q. How does the compound act as a non-competitive AMPA receptor antagonist in anticonvulsant studies?

The 1-(4-chlorophenyl) substitution enhances binding to the allosteric site of AMPA receptors, reducing glutamate-induced excitotoxicity. In vivo tests (e.g., maximal electroshock in rodents) show dose-dependent seizure suppression, with ED50 values comparable to riluzole . Experimental design : Co-administration with NMDA antagonists (e.g., CPP) or AMPA antagonists (e.g., THIQ-10c) in Wistar rats, monitored via EEG for seizure activity reduction .

Q. What evidence supports its selectivity for sigma-2 receptors over sigma-1 receptors?

The 6,7-dimethoxy-tetrahydroisoquinoline scaffold binds selectively to sigma-2 receptors (Ki < 50 nM) due to steric complementarity with the receptor’s hydrophobic pocket. Competitive binding assays using [³H]-DTG (sigma-2) and [³H]-(+)-pentazocine (sigma-1) confirm >100-fold selectivity . Data contradiction : Earlier studies attributed sigma-2 activity to benzamide derivatives, but structural deconstruction shows the tetrahydroisoquinoline core alone suffices for selectivity .

Q. How can structural modifications optimize sigma-2 receptor affinity for cancer theranostics?

  • Bulky substitutions : Adding acetyl or indole moieties at position 2 improves sigma-2 binding (e.g., analog 3b: Ki = 12 nM).
  • Hybrid analogs : Linking to indole via alkyl chains enhances tumor uptake in PET imaging (e.g., [¹⁸F]-labeled derivatives) .
    Synthetic route : React 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with activated benzyl chlorides under basic conditions .

Q. What in vitro/in vivo models are used to evaluate its neurotoxicity?

  • In vitro : Dopaminergic neuron cultures (e.g., SH-SY5Y cells) treated with 10–100 µM compound, assessing viability via MTT assay. Toxicity correlates with mitochondrial ROS generation .
  • In vivo : Acute toxicity studies in mice (LD50 = 120 mg/kg) show transient motor deficits but no mortality at therapeutic doses (20–40 mg/kg) .

Q. How does the compound’s pharmacokinetic profile influence dosing regimens?

  • Bioavailability : ~40% in rodents due to first-pass metabolism.
  • Half-life : 2.5–3.5 hours (plasma), necessitating bid dosing in chronic models.
    Analytical method : LC-MS/MS quantification in plasma using deuterated internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.